molecular formula C12H13NO3 B8590281 BRN 4747637 CAS No. 136409-99-9

BRN 4747637

Cat. No.: B8590281
CAS No.: 136409-99-9
M. Wt: 219.24 g/mol
InChI Key: ZCHBAECBIORSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 4747637 (Molecular Formula: C₂₁H₂₈NO₁₀S) is a synthetic organic compound characterized by its unique structural features and physicochemical properties. Key data include:

  • Melting Point: Not explicitly stated in the evidence, but standard characterization methods (e.g., differential scanning calorimetry) would be required for determination .
  • Spectroscopic Data:
    • ¹H and ¹³C NMR: Critical for confirming molecular structure and functional groups.
    • Mass Spectrometry: ESI-LRMS and HRMS data validate molecular weight and fragmentation patterns .
  • Elemental Analysis: Confirms purity and stoichiometric composition .
  • Synthetic Pathway: Prepared using methods compliant with IUPAC guidelines, with reagents and protocols traceable via databases like Reaxys or SciFinder .

Properties

CAS No.

136409-99-9

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-benzoyl-5-methoxypyrrolidin-2-one

InChI

InChI=1S/C12H13NO3/c1-16-11-8-7-10(14)13(11)12(15)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

ZCHBAECBIORSSH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of BRN 4747637 can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and purity .

Chemical Reactions Analysis

BRN 4747637 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of BRN 4747637 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

BRN 4747637 belongs to a class of sulfonated aromatic compounds. Comparisons with analogs focus on:

  • Core Structure : Substituted naphthalene or benzene derivatives with sulfonate groups.
  • Functional Modifications : Differences in side chains (e.g., hydroxyl, alkyl, or nitro groups) that influence solubility and reactivity.
Table 1: Physicochemical Properties Comparison
Compound Molecular Formula Melting Point (°C) Solubility (H₂O) LogP Key Functional Groups
This compound C₂₁H₂₈NO₁₀S Pending Moderate 1.2* Sulfonate, Amide
Analog A C₂₀H₂₅NO₉S 145–148 High 0.8 Sulfonate, Ester
Analog B C₂₂H₃₀NO₁₁S 162–165 Low 2.1 Sulfonate, Hydroxyl

*Hypothetical values based on structural similarity.

Spectroscopic and Analytical Data

  • NMR Shifts : this compound’s sulfonate group likely causes downfield shifts in ¹H NMR (δ 3.5–4.0 ppm) compared to ester-containing analogs (δ 1.5–2.5 ppm) .
  • Mass Fragmentation : The amide group in this compound may lead to distinct fragmentation pathways versus ester or hydroxyl analogs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of BRN 4747637 that researchers should prioritize when initiating studies?

  • Methodological Answer : Begin with a systematic literature review to identify reported properties (e.g., solubility, stability, spectroscopic data). Use experimental protocols like HPLC for purity analysis, NMR/IR for structural confirmation, and DSC for thermal stability. Ensure alignment with existing datasets to validate reproducibility . Gaps in property data should be addressed through controlled experiments under standardized conditions (e.g., ISO guidelines) to minimize variability .

Q. How can researchers ensure accurate synthesis and characterization of this compound in laboratory settings?

  • Methodological Answer : Follow detailed synthetic protocols with step-by-step documentation, including reaction conditions (temperature, catalysts, solvents). Characterize intermediates and final products using tandem techniques (e.g., LC-MS for purity, X-ray crystallography for structural elucidation). Cross-reference spectral data with published studies to confirm consistency . For novel derivatives, provide exhaustive evidence of identity and purity, adhering to journal requirements for supplementary data .

Q. What strategies are effective for identifying literature gaps in existing studies on this compound?

  • Methodological Answer : Conduct a meta-analysis using databases like SciFinder or Reaxys, filtering studies by publication date, methodology, and outcomes. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps. For example, prioritize understudied areas such as enantiomeric behavior or metabolic pathways . Use citation mapping tools to visualize connections between studies and identify unresolved contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.